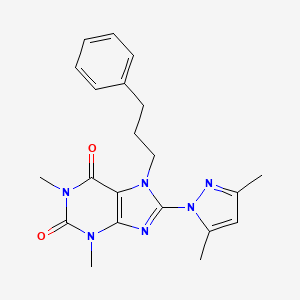
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The pyrazole moiety is introduced via a reaction with hydrazine derivatives followed by cyclization processes that yield the purine structure. The synthesis pathway can be summarized as follows:
- Formation of the Pyrazole Ring : Reacting 3,5-dimethyl-1H-pyrazole with appropriate carbonyl compounds.
- Purine Core Formation : Utilizing methods such as the Biginelli reaction or similar cyclization techniques to construct the purine framework.
Biological Activity
The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazole and purine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound effectively reduces the viability of several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
Antiviral Activity
Another notable activity is its potential as an antiviral agent. Compounds containing pyrazole have been reported to exhibit inhibitory effects against viruses such as HCV (Hepatitis C Virus).
- Mechanism of Action : The mechanism may involve the inhibition of viral replication or interference with viral entry into host cells.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The target pathways often include:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediators.
Case Studies
A number of studies have explored the pharmacological potential of pyrazole derivatives:
- Study on Anticancer Properties : A recent study evaluated a series of pyrazole-based compounds for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced their efficacy against cancer cells .
- Antiviral Activity Assessment : Another research focused on the antiviral properties against HCV, demonstrating that certain substitutions on the pyrazole moiety enhanced antiviral activity .
Eigenschaften
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-13-15(2)27(23-14)20-22-18-17(19(28)25(4)21(29)24(18)3)26(20)12-8-11-16-9-6-5-7-10-16/h5-7,9-10,13H,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZDBMGRRKCFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














